3,3'-Dihydroxyflavone

Vue d'ensemble

Description

'3,3'-Dihydroxyflavone' is a flavonoid compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties.

Applications De Recherche Scientifique

Potential Treatment for Brain and Body Pathologies

Flavonoids, including 3,3'-Dihydroxyflavone and its derivatives, have been extensively studied for their potential benefits in various health problems. Specifically, 7,8-Dihydroxyflavone (7,8-DHF) has emerged as a potential treatment for a range of brain and body pathologies. Over 180 preclinical studies have explored its efficacy, suggesting its potential usefulness for human treatment in pathologies affecting brain and body functioning (Emili et al., 2020).

Anti-Cancer Applications

3,6-Dihydroxyflavone, a close derivative, has shown promise in inducing apoptosis in leukemia HL-60 cells. Its anti-cancer effects are associated with the generation of reactive oxygen species and the modulation of the MAPK pathway, suggesting its potential as a therapeutic agent in cancer treatment (Chang et al., 2010).

Neurogenesis and Antidepressant Effects

The synthetic derivative 4'-dimethylamino-7,8-dihydroxyflavone exhibits potent antidepressant effects and promotes neurogenesis. Its stronger TrkB agonistic activity than the lead compound suggests its potential in treating depression and enhancing brain health (Liu et al., 2010).

Anti-Neuroinflammatory Properties

Synthetic derivatives like 3′,4′-Dihydroxyflavone have demonstrated anti-neuroinflammatory activities, inhibiting production of chemokines and proinflammatory cytokines in microglial cells. This indicates its potential as a drug candidate for treating neuroinflammatory diseases (Kim et al., 2018).

Spectral and Photophysical Properties

The spectral and photophysical properties of flavone derivatives, such as 2′,3-Dihydroxyflavone, have been studied, revealing their unique behavior in various mediums. This research provides insights into their potential applications in spectroscopy and photochemistry (Labarrière et al., 2020).

Solvent Effects on Vibrational Spectrum

The study of solvent effects on the vibrational spectrum of 3-hydroxyflavone (3HF) offers insights into the solvation behavior of flavonoids. This research aids in understanding the interaction mechanisms of flavonoids in different environments (Seitsonen et al., 2019).

Neuropsychiatric Disorders Treatment

7,8-DHF, a natural flavonoid, has shown promise in treating neuropsychiatric disorders like Alzheimer’s disease, Parkinson’s disease, and depression. Its ability to mimic the effect of BDNF and activate TrkB receptors in the brain highlights its neuroprotective role (Yang & Zhu, 2021).

Binding and Interactions with DNA

Studies on flavonoids like fisetin and quercetin, as well as their synthetic chromophores, have explored their efficacy in binding and interacting with DNA. This research is crucial for understanding their potential therapeutic applications in treating a spectrum of diseases (Sengupta et al., 2014).

Analyse Biochimique

Biochemical Properties

3,3’-Dihydroxyflavone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF). By binding to TrkB, 3,3’-Dihydroxyflavone mimics the effects of BDNF, promoting neuronal survival, differentiation, and synaptic plasticity . Additionally, 3,3’-Dihydroxyflavone has been shown to inhibit pyridoxal phosphatase, an enzyme involved in the metabolism of vitamin B6 . This inhibition can lead to increased levels of pyridoxal 5’-phosphate, the active form of vitamin B6, which is crucial for various enzymatic reactions in the body.

Cellular Effects

3,3’-Dihydroxyflavone exerts several effects on different cell types and cellular processes. In neuronal cells, it promotes survival and differentiation by activating the TrkB receptor, leading to downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) pathway, and the phospholipase C gamma (PLCγ)-protein kinase C (PKC) pathway . These pathways are essential for cell survival, growth, and synaptic plasticity. In addition to its neuroprotective effects, 3,3’-Dihydroxyflavone has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of 3,3’-Dihydroxyflavone involves its binding to the TrkB receptor, which triggers receptor dimerization and autophosphorylation. This activation leads to the initiation of several intracellular signaling cascades, including the PI3K-Akt, MAPK-ERK, and PLCγ-PKC pathways . These pathways play crucial roles in promoting neuronal survival, differentiation, and synaptic plasticity. Additionally, 3,3’-Dihydroxyflavone’s inhibition of pyridoxal phosphatase results in increased levels of pyridoxal 5’-phosphate, enhancing vitamin B6-dependent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Dihydroxyflavone have been observed to change over time. Studies have shown that the compound is relatively stable and can exert its neuroprotective effects over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have demonstrated that 3,3’-Dihydroxyflavone can maintain its neuroprotective and antioxidant properties, providing sustained benefits in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3,3’-Dihydroxyflavone vary with different dosages in animal models. At lower doses, the compound has been shown to promote neuronal survival and cognitive function without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

3,3’-Dihydroxyflavone is involved in several metabolic pathways, including those related to its antioxidant and neuroprotective properties. The compound undergoes various enzymatic modifications, such as glucuronidation, sulfation, and methylation, which can influence its bioavailability and activity . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

Within cells and tissues, 3,3’-Dihydroxyflavone is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . It is also distributed to other tissues, where it can interact with cellular transporters and binding proteins that facilitate its uptake and localization . The distribution of 3,3’-Dihydroxyflavone is essential for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the body.

Subcellular Localization

The subcellular localization of 3,3’-Dihydroxyflavone is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and signaling pathways . Additionally, 3,3’-Dihydroxyflavone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential .

Propriétés

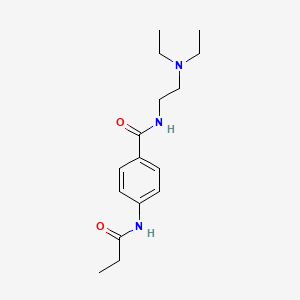

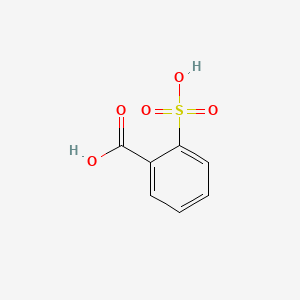

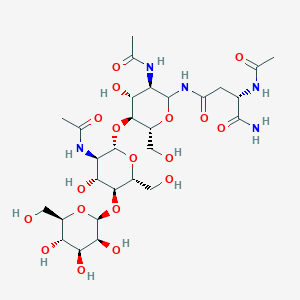

IUPAC Name |

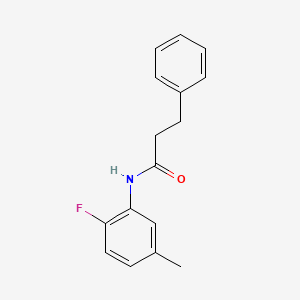

3-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESEGHSLFKZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350266 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55977-09-8 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 3,3'-dihydroxyflavone show any specific binding affinity to metal ions?

A1: Yes, research suggests that this compound demonstrates an ability to form complexes with metal ions. Specifically, studies have shown a 2:1 ligand-to-metal stoichiometry when complexed with Gallium (III) []. This interaction with metal ions could potentially influence its biological activity and is an area of ongoing research.

Q2: How does the structure of this compound compare to other flavonoids, and does this impact its interaction with enzymes?

A2: this compound, unlike some flavonoids, lacks hydroxyl groups at the 3' and 4' positions []. This structural difference is significant as an enzyme, specifically BcOMT-1 from Bacillus cereus, was unable to catalyze methylation on this compound. This suggests that the presence of ortho-hydroxyl groups on the flavonoid structure is essential for recognition and activity by this particular enzyme [].

Q3: Are there any novel synthesis methods available for obtaining this compound for research purposes?

A3: Yes, researchers have developed a new synthetic pathway for producing this compound []. This novel method offers a more cost-effective and simplified approach compared to previous methods, potentially making this compound more accessible for further scientific investigation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)